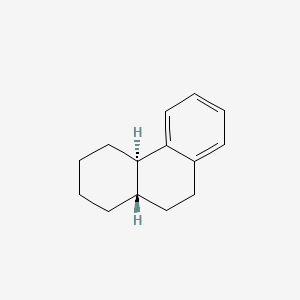

trans-1,2,3,4,4a,9,10,10a-Octahydrophenanthrene

Description

Structure

3D Structure

Properties

CAS No. |

20480-67-5 |

|---|---|

Molecular Formula |

C14H18 |

Molecular Weight |

186.29 g/mol |

IUPAC Name |

(4aR,10aS)-1,2,3,4,4a,9,10,10a-octahydrophenanthrene |

InChI |

InChI=1S/C14H18/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)13/h1,3,5,7,12,14H,2,4,6,8-10H2/t12-,14+/m0/s1 |

InChI Key |

KFGROPZLGDSAPK-GXTWGEPZSA-N |

Isomeric SMILES |

C1CC[C@@H]2[C@@H](C1)CCC3=CC=CC=C23 |

Canonical SMILES |

C1CCC2C(C1)CCC3=CC=CC=C23 |

Origin of Product |

United States |

Foundational & Exploratory

Introduction: The Architectural Significance of the trans-Octahydrophenanthrene Core

An In-depth Technical Guide to the Synthesis of trans-1,2,3,4,4a,9,10,10a-Octahydrophenanthrene

The trans-1,2,3,4,4a,9,10,10a-octahydrophenanthrene skeleton is a foundational tricyclic hydrocarbon framework that constitutes the structural heart of a vast array of biologically significant molecules. This rigid, sterically defined architecture is the cornerstone of all steroids, including cholesterol, corticosteroids, and sex hormones, as well as numerous diterpenoids and other complex natural products.[1][2][3] Its importance extends into medicinal chemistry, where the octahydrophenanthrene motif is explored as a scaffold for developing novel therapeutic agents, such as dissociated glucocorticoid receptor agonists.[4]

The primary synthetic challenge lies in the stereocontrolled construction of the fused ring system, specifically achieving the trans configuration at the junction of the two saturated rings (C4a and C10a). This stereochemical arrangement dictates the overall three-dimensional shape of the molecule, which is critical for its biological activity. This guide provides an in-depth exploration of the principal, field-proven strategies for the stereoselective synthesis of this pivotal molecular core, focusing on the underlying chemical principles, mechanistic details, and practical experimental considerations for researchers in organic synthesis and drug development.

Retrosynthetic Analysis: Deconstructing the Core

A retrosynthetic approach to the trans-octahydrophenanthrene core reveals two primary strategic disconnections. The first is a constructive approach, building the fused ring system through carbon-carbon bond formation, exemplified by the Robinson Annulation. The second is a reductive approach, starting with the fully aromatic phenanthrene core and selectively reducing its double bonds via Catalytic Hydrogenation.

Caption: Workflow for the Robinson Annulation strategy.

Experimental Protocol: Synthesis of the Wieland-Miescher Ketone (A Key Intermediate)

The Wieland-Miescher ketone is a classic Robinson annulation product and a vital building block for steroid synthesis, embodying the target trans-fused core. [2][5]The following is a representative protocol.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 2-methyl-1,3-cyclohexanedione (1.0 eq) in an anhydrous solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a catalytic amount of (S)-proline (0.1-0.3 eq). [6][7]Stir the mixture under an inert atmosphere (e.g., Argon or Nitrogen) at room temperature until all solids dissolve.

-

Michael Addition: Slowly add freshly distilled methyl vinyl ketone (MVK) (1.1-1.5 eq) dropwise to the solution. The reaction is often exothermic and may require cooling to maintain the desired temperature (typically 20-35 °C).

-

Reaction Monitoring: Stir the reaction vigorously for 24-48 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the mixture with an organic solvent such as ethyl acetate (EtOAc) (3x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo. The crude product, the Wieland-Miescher ketone, is then purified by flash column chromatography on silica gel. [6]6. Further Modification: The resulting enone can be selectively hydrogenated (e.g., using H₂, Pd/C) and the remaining ketone removed via a Wolff-Kishner or Clemmensen reduction to yield the target hydrocarbon skeleton.

Data Presentation

| Parameter | Condition | Rationale / Expected Outcome |

| Michael Donor | 2-methyl-1,3-cyclohexanedione | A cyclic diketone that readily forms an enolate. |

| Michael Acceptor | Methyl Vinyl Ketone (MVK) | The classic four-carbon building block for this annulation. [2] |

| Catalyst | (S)-Proline or NaOMe | Proline provides asymmetric induction; NaOMe is a standard base. [6][7] |

| Solvent | DMSO or DMF | Polar aprotic solvents that effectively dissolve reactants. |

| Temperature | 20-35 °C | Balances reaction rate while minimizing side reactions like MVK polymerization. [3] |

| Typical Yield | 70-85% | High efficiency is characteristic of this intramolecular cascade. [6] |

| Stereoselectivity | >80% e.e. (with proline) | Proline catalysis directs the formation of one enantiomer. [6] |

Strategy 2: Catalytic Hydrogenation: A Reductive Approach from Phenanthrene

An alternative, more direct route involves the partial reduction of commercially available phenanthrene. Catalytic hydrogenation is a powerful technique for saturating aromatic systems, but its application here requires precise control to avoid over-reduction to the fully saturated perhydrophenanthrene. [8][9]

Causality and Mechanistic Insight

The hydrogenation of phenanthrene is a stepwise process occurring on the surface of a heterogeneous catalyst. The reaction typically proceeds through dihydrophenanthrene (DHP) and tetrahydrophenanthrene (THP) intermediates before reaching the octahydrophenanthrene (OHP) stage. [8]The central C9-C10 bond is often the most reactive towards initial hydrogenation.

Catalyst and Condition Selection: The key to success is chemoselectivity—achieving the desired degree of saturation. This is governed by the choice of catalyst, support, temperature, and hydrogen pressure.

-

Catalysts: Nickel-based catalysts (e.g., Ni/NiAlOx, NiW/Al2O3) and precious metal catalysts (e.g., Pt, Pd, Ru on supports like carbon or alumina) are commonly used. [8][10][11]Nickel catalysts are often more cost-effective, while platinum-group metals can offer higher activity at lower temperatures.

-

Reaction Conditions: Moderate temperatures (e.g., 200-300 °C) and high hydrogen pressures (e.g., 5 MPa) are typically required. [9][10]The saturation of the final aromatic ring in OHP to form perhydrophenanthrene is often the rate-determining step, which can be exploited to stop the reaction at the desired octahydro- stage. [9][10]The trans isomer is generally the thermodynamically favored product.

Caption: Workflow for the Catalytic Hydrogenation strategy.

Experimental Protocol: Selective Hydrogenation of Phenanthrene

Step-by-Step Methodology:

-

Reactor Charging: A high-pressure autoclave reactor is charged with phenanthrene (1.0 eq), a suitable solvent such as decalin, and the chosen catalyst (e.g., 5 wt% Ni/NiAlOx). [9][10]2. System Purge: The reactor is sealed and purged several times with inert gas (N₂ or Ar) followed by hydrogen (H₂) to remove all air.

-

Reaction Execution: The reactor is pressurized with hydrogen to the target pressure (e.g., 5.0 MPa) and heated to the desired temperature (e.g., 280-300 °C) with vigorous stirring. [9][10]4. Monitoring and Termination: The reaction progress is monitored by taking samples periodically and analyzing them by GC-MS to determine the relative concentrations of phenanthrene, intermediates, and the desired octahydrophenanthrene product. The reaction is stopped once optimal conversion to octahydrophenanthrene is achieved.

-

Workup: The reactor is cooled to room temperature and carefully depressurized. The reaction mixture is diluted with a solvent and the heterogeneous catalyst is removed by filtration (e.g., through Celite).

-

Isolation: The solvent is removed from the filtrate by rotary evaporation, and the resulting crude product mixture is purified by fractional distillation under reduced pressure or by column chromatography to isolate the trans-1,2,3,4,4a,9,10,10a-octahydrophenanthrene isomer.

Data Presentation

| Catalyst System | Temperature (°C) | H₂ Pressure (MPa) | Key Products & Selectivity | Reference |

| NiW/Al₂O₃ | 350-400 | 4.0-8.0 | DHP, THP, OHP, PHP | [8] |

| Ni/NiAlOx-650 | 280-300 | 5.0 | High selectivity for PHP, but OHP is key intermediate. [9][10] | [9][10] |

| Pt/HZ-SEA | 220 | 4.0 | ~100% conversion; high selectivity for OHP + PHP. [11] | [11] |

DHP: Dihydrophenanthrene; THP: Tetrahydrophenanthrene; OHP: Octahydrophenanthrene; PHP: Perhydrophenanthrene

Conclusion: A Tale of Two Strategies

The synthesis of trans-1,2,3,4,4a,9,10,10a-octahydrophenanthrene can be approached from two philosophically different but equally valid directions.

The Robinson Annulation represents a masterful constructive strategy. It is ideal for building complex, functionalized octahydrophenanthrene cores from acyclic or monocyclic precursors. Its main advantages are the high degree of control over substitution patterns and the well-established methods for achieving excellent stereocontrol, which are critical for the synthesis of specific, complex natural products and their analogues.

Conversely, Catalytic Hydrogenation is a powerful reductive strategy that leverages a readily available starting material. This approach is highly efficient for producing the parent hydrocarbon skeleton on a larger scale. The primary challenge is exercising precise control over the reaction conditions to achieve the desired level of saturation, balancing catalyst activity and selectivity to maximize the yield of the octahydrophenanthrene intermediate.

The choice between these methods ultimately depends on the specific goals of the research program, including the desired substitution patterns on the final molecule, scalability requirements, and the available synthetic resources.

References

-

Total Synthesis. (2025, December 16). Robinson Annulation Mechanism & Examples. Available from: [Link]

-

Chemist Wizards. (n.d.). Robinson Annulation Mechanism, Reaction, Structure & Problems. Available from: [Link]

-

Spanevello, R. A., González-Sierra, M., & McChesney, J. D. (2006, September 23). Stereoselective Synthesis of 4a-Methyloctahydrophenanthrenes: A Novel Approach. III. C-9 and C-10 Substituted Series. Synthetic Communications, 23(17). Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Robinson Annulation. Available from: [Link]

-

Wikipedia. (n.d.). Robinson annulation. Available from: [Link]

-

Spanevello, R. A., González-Sierra, M., & McChesney, J. D. (1993). Stereoselective synthesis of 4a-methyloctahydrophenanthrenes: a novel approach. 1. C-2 and C-3 substituted series. The Journal of Organic Chemistry, 58(21), 5529-5533. Available from: [Link]

-

Scientific.Net. (n.d.). The Influences of Reaction Conditions on Phenanthrene Hydrogenation over NiW/Al2O3 Catalyst. Key Engineering Materials, 512-515, 101-104. Available from: [Link]

-

Jana, R., Dewan, M., & Roymahapatra, G. (2021, June 6). Synthesis of 9, 10-Dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro phenanthrene by Palladium-catalyzed Heck Reactions. Engineered Science. Available from: [Link]

-

Jana, R., Dewan, M., & Roymahapatra, G. (2021, June 5). Synthesis of 9, 10-dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro Phenanthrene by Palladium-catalyzed Heck Reactions. ES Materials & Manufacturing, 14, 51-58. Available from: [Link]

-

Banerjee, A. K., Bedoya, L., Maldonado, A., Mendoza, L., & Cabrera, E. V. (2025, February 7). A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. Organic & Medicinal Chemistry International Journal, 14(1). Available from: [Link]

-

Ashenhurst, J. (2018, December 10). The Robinson Annulation. Master Organic Chemistry. Available from: [Link]

-

Frontiers. (2021, October 7). Synthesis of Ni/NiAlOx Catalysts for Hydrogenation Saturation of Phenanthrene. Frontiers in Chemistry. Available from: [Link]

-

MDPI. (2025, April 19). Precious Metals Catalyze the Saturated Hydrogenation of Polycyclic Aromatic Hydrocarbons in Coal Tar. Catalysts, 15(4), 503. Available from: [Link]

-

National Center for Biotechnology Information. (2021, October 8). Synthesis of Ni/NiAlOx Catalysts for Hydrogenation Saturation of Phenanthrene. Frontiers in Chemistry. Available from: [Link]

-

Paquette, L. A. (2008, November 1). A One-Pot, Asymmetric Robinson Annulation in the Organic Chemistry Majors Laboratory. Journal of Chemical Education, 85(11), 1541. Available from: [Link]

-

Slideshare. (n.d.). Birch reduction. Available from: [Link]

-

Wikipedia. (n.d.). Birch reduction. Available from: [Link]

-

Pharmaguideline. (n.d.). Birch Reduction. Available from: [Link]

-

Ashenhurst, J. (2019, October 17). Birch Reduction of Aromatic Rings. Master Organic Chemistry. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of phenanthrene derivatives through the net [5+5]-cycloaddition of prenylated carbene complexes with 2-alkynylbenzaldehyde derivatives. Beilstein Journal of Organic Chemistry, 8, 1039-1044. Available from: [Link]

-

Professor Dave Explains. (2015, January 5). Robinson Annulation [Video]. YouTube. Available from: [Link]

-

ACS Publications. (2009, February 24). Octahydrophenanthrene-2,7-diol Analogues as Dissociated Glucocorticoid Receptor Agonists: Discovery and Lead Exploration. Journal of Medicinal Chemistry, 52(6), 1779-1789. Available from: [Link]

- Google Patents. (n.d.). US3880925A - Separation and purification of cis and trans isomers.

Sources

- 1. chemistwizards.com [chemistwizards.com]

- 2. Robinson annulation - Wikipedia [en.wikipedia.org]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. total-synthesis.com [total-synthesis.com]

- 8. The Influences of Reaction Conditions on Phenanthrene Hydrogenation over NiW/Al2O3 Catalyst | Scientific.Net [scientific.net]

- 9. Synthesis of Ni/NiAlOx Catalysts for Hydrogenation Saturation of Phenanthrene - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Synthesis of Ni/NiAlOx Catalysts for Hydrogenation Saturation of Phenanthrene [frontiersin.org]

- 11. mdpi.com [mdpi.com]

Stereochemical Architecture of as-Octahydrophenanthrene

A Structural Foundation for Morphinan Therapeutics

Executive Summary

The as-octahydrophenanthrene skeleton (1,2,3,4,4a,9,10,10a-octahydrophenanthrene) represents the carbocyclic core of the morphinan class of alkaloids.[1] While the phenanthrene numbering system labels the critical ring junction as 4a/10a , medicinal chemistry often defaults to the morphinan numbering (C13/C14 ). The stereochemical disposition of this junction—specifically the cis vs. trans ring fusion—dictates the global topology of the molecule. This guide analyzes the thermodynamic and pharmacological divergence of these stereoisomers, providing actionable protocols for their synthesis, resolution, and analytical validation.

Structural Fundamentals: The Critical Junction

The term "as-octahydrophenanthrene" refers to the asymmetric isomer where the A-ring is aromatic, and the B/C-rings are saturated. The stereochemical integrity of this molecule hinges on the fusion of rings B and C.

1.1 Nomenclature and Numbering

Confusion often arises between IUPAC phenanthrene numbering and the biosynthetic morphinan numbering.

-

Phenanthrene System: The fusion carbons are 4a and 10a .

-

Morphinan System: The equivalent carbons are 13 (quaternary in morphine) and 14 (tertiary).

1.2 Stereochemical Divergence

The B/C ring fusion creates two distinct diastereomeric families:

| Feature | cis-Fusion (Morphinan) | trans-Fusion (Isomorphinan) |

| Topology | "Bent" or T-shaped.[1] Rings B and C form a cis-decalin-like system.[1][2] | "Flat" or Extended. Rings B and C form a trans-decalin-like system.[1] |

| Thermodynamics | Higher Energy. Flexible, capable of ring inversion (unless locked by a nitrogen bridge).[1] | Lower Energy. Rigid, thermodynamically preferred in the absence of constraints. |

| Pharmacology | Active. Essential for opioid receptor binding (e.g., Morphine, Codeine).[1] | Inactive/Low Potency. The "Iso" series (e.g., Isomorphine). |

Conformational Analysis & Thermodynamics

Unlike simple decalin, the as-octahydrophenanthrene system includes a fused aromatic A-ring, which imposes planarity on carbons 1, 2, 3, and 4 (phenanthrene numbering).[1] This constraint alters the conformational landscape.

2.1 The Stability Paradox

In the pure hydrocarbon as-octahydrophenanthrene, the trans-isomer is thermodynamically more stable (approx. 2.0–3.0 kcal/mol) due to the absence of gauche interactions inherent in the cis-fusion. However, nature selects for the cis-isomer in alkaloids.[1]

-

Synthetic Implication: Thermodynamic control (e.g., dissolving metal reductions) often favors the trans isomer.

-

Biosynthetic Implication: Enzymatic pathways (and the Grewe cyclization mimic) must overcome this gradient to form the cis pharmacophore.

2.2 Visualization: Conformational Energy Landscape[1]

Figure 1: Reaction coordinate diagram illustrating the divergence between the kinetic formation of the bioactive cis-isomer and the thermodynamic sink of the trans-isomer.

Synthetic Stereocontrol: The Grewe Protocol

The Grewe Cyclization is the industry-standard method for constructing the as-octahydrophenanthrene core. It involves the acid-catalyzed cyclization of a benzyl-octahydroisoquinoline.[1][3]

3.1 Mechanism of Stereoselectivity

The cyclization proceeds via a carbocation intermediate. The stereochemical outcome is dictated by the orbital overlap between the aromatic ring (nucleophile) and the cationic center.

-

Rice Modification: Utilizing the N-formyl protected intermediate allows for higher yields and better stereocontrol compared to the original N-methyl Grewe method.

3.2 Protocol: Stereoselective Synthesis via Rice Modification

Ref: Rice, K. C. J.[1][4] Org. Chem. 1980, 45, 3135.[1]

Objective: Synthesis of the cis-fused morphinan core (e.g., Dihydrocodeinone precursor).

-

Precursor Preparation:

-

Start with 1-(2-bromo-4,5-dimethoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline.[1]

-

Critical Step: Resolution of the optical isomer (usually the (+)-isomer) using tartaric acid is required before cyclization if enantiopurity is desired.

-

-

Birch Reduction (Setting the Stage):

-

Subject the resolved precursor to Birch reduction (Li/NH₃, THF, t-BuOH) to generate the enol ether.[1]

-

Note: This destroys the aromaticity of the isoquinoline ring, setting up the A-ring for cyclization.

-

-

The Grewe Cyclization (Ring Closure):

-

Reagents: Triflic acid (CF₃SO₃H) or 85% H₃PO₄.

-

Conditions: Room temperature to 50°C.

-

Procedure: Dissolve the enol ether intermediate in the acid. The protonation of the enol ether generates an iminium/carbocation species. The pendant aromatic ring attacks this center.

-

Stereochemical Outcome: Under strictly kinetic conditions, the molecule folds into the cis-fused morphinan skeleton.

-

-

Workup:

-

Quench with ice/NH₄OH. Extract with CHCl₃.

-

Purify via crystallization (often as the HBr or HCl salt).

-

Figure 2: The Rice-Grewe synthetic pathway for accessing the cis-fused morphinan skeleton.[1]

Analytical Validation

Distinguishing the cis and trans isomers requires precise analytical techniques, as their polarities are often similar.

4.1 Proton NMR Spectroscopy (

H-NMR)

The vicinal coupling constant (

| Isomer | Dihedral Angle ( | Coupling Constant ( | Signal Appearance |

| Trans-Isomer | ~180° (Anti-periplanar) | 11 – 16 Hz | Large doublet (or dd) |

| Cis-Isomer | ~60° (Syn-clinal) | 5 – 10 Hz | Smaller doublet/multiplet |

-

Protocol: Acquire

H-NMR in CDCl₃ or DMSO- -

Validation: If

Hz, the ring fusion is trans. If

4.2 X-Ray Crystallography

While NMR is sufficient for routine analysis, X-ray diffraction is required for absolute configuration and confirmation of the "bent" vs "flat" topology, especially in novel analogs where ring distortion might skew Karplus predictions.[1]

References

-

Gates, M.; Tschudi, G. (1956).[1] "The Synthesis of Morphine."[3][5] Journal of the American Chemical Society, 78(7), 1380–1393.[1] Link[1]

-

Rice, K. C. (1980).[1] "Synthetic Opium Alkaloids and Derivatives. A Short Total Synthesis of (±)-Dihydrothebainone, (±)-Dihydrocodeinone, and (±)-Nordihydrocodeinone as an Approach to a Practical Synthesis of Morphine, Codeine, and Congeners." The Journal of Organic Chemistry, 45(15), 3135–3137.[1] Link[1]

-

Grewe, R.; Mondon, A. (1948).[1] "Synthese des Morphinans." Chemische Berichte, 81(4), 279–286.[1] Link[1]

-

Karplus, M. (1959).[1] "Contact Electron-Spin Coupling of Nuclear Magnetic Moments." The Journal of Chemical Physics, 30(1), 11–15.[1] Link[1]

Sources

- 1. 1,2,3,4,4a,9,10,10a-Octahydrophenanthrene (cis) [webbook.nist.gov]

- 2. reddit.com [reddit.com]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. Total synthesis of morphine and related alkaloids - Wikipedia [en.wikipedia.org]

The Phenanthrene Scaffold: A Technical Guide to Bioactive and Optoelectronic Applications

Executive Summary

The phenanthrene nucleus—a tricyclic aromatic hydrocarbon isomeric with anthracene—serves as a critical pharmacophore in medicinal chemistry and a rigid π-conjugated core in organic electronics. Unlike its linear isomer anthracene, phenanthrene possesses a "bay region" (positions 4 and 5) and a "K-region" (9,10-bond), imparting unique steric and electronic properties. This guide synthesizes the latest applications of phenanthrene derivatives, focusing on phenanthroimidazole-based blue OLEDs and natural phenanthrene-induced apoptosis in oncology.

Part 1: Medicinal Chemistry & Bioactivity

The Cytotoxic Mechanism: Beyond DNA Intercalation

While early research focused on phenanthrenes as DNA intercalators, recent breakthroughs identify specific protein targets. The most potent application currently is the modulation of tubulin polymerization and NF-κB signaling by naturally occurring phenanthrenes like Denbinobin (isolated from Dendrobium orchids).

Mechanism of Action: Denbinobin-Induced Apoptosis

Denbinobin functions similarly to Combretastatin A-4 but retains activity against multidrug-resistant (MDR) cell lines.

-

Tubulin Binding: It binds to the colchicine-binding site of tubulin, inhibiting microtubule polymerization.

-

Cell Cycle Arrest: This failure of the spindle assembly forces cells to arrest in the G2/M phase .

-

Signal Transduction: Simultaneously, it inhibits NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), a pathway often constitutively active in cancer cells to prevent apoptosis.

Self-Validating Experimental Check:

-

Validation: When treating MCF-7 or K562 cells with Denbinobin (0.5–5 µM), use Flow Cytometry with Propidium Iodide staining. A distinct accumulation of cells in the G2/M peak (4N DNA content) must be observed within 12–24 hours to confirm the mechanism.

DOT Diagram: Denbinobin Signaling Cascade

Caption: Dual-mechanism pathway of Denbinobin leading to apoptosis via tubulin destabilization and NF-κB suppression.

Antimicrobial Structure-Activity Relationships (SAR)

Phenanthrenes derived from Juncus and Dioscorea species exhibit potent activity against MRSA.

-

Key SAR Finding: A vinyl group at the C-2 or C-8 position significantly enhances membrane permeability.

-

Synergy: Many phenanthrenes are substrates for bacterial efflux pumps. Co-administration with an efflux pump inhibitor (e.g., PAβN) often reduces the MIC (Minimum Inhibitory Concentration) by 4- to 8-fold.

Part 2: Optoelectronic Applications (OLEDs)

Phenanthroimidazoles for Deep Blue Emission

The phenanthro[9,10-d]imidazole (PI) scaffold is currently the premier choice for non-doped blue organic light-emitting diodes (OLEDs).

Why Phenanthroimidazole?

-

Bipolar Character: The imidazole ring acts as an electron acceptor, while the phenanthrene backbone (often substituted with triphenylamine) acts as a donor. This facilitates balanced charge transport.

-

Steric Inhibition: The N1-phenyl ring is twisted orthogonal to the phenanthrene plane, preventing π-π stacking aggregation which typically quenches blue emission in solid films.

Comparative Device Performance

The following table summarizes the performance of recent PI-derivatives in non-doped devices.

| Compound ID | Substitution (C2 Position) | Emission | CIE Coordinates (x, y) | EQE (%) | Luminance ( |

| PPI-An-TP | Anthracene-Triphenylamine | 448 (Deep Blue) | (0.15, 0.11) | 3.57 | ~25,000 |

| Phen-I | Phenyl-Naphthalene | 455 (Blue) | (0.15, 0.16) | 3.20 | 25,000 |

| TPA-PI | Triphenylamine | 430 (Violet-Blue) | (0.16, 0.08) | 2.85 | 18,000 |

Data Source: Synthesized from recent OLED literature (see References 3, 5, 6).

Part 3: Advanced Synthesis Protocol

The Mallory Photocyclization (Optimized)

The most reliable route to the phenanthrene core is the Mallory reaction (oxidative photocyclization of stilbenes). While classic protocols often suffer from low yields due to side reactions, the following optimized protocol ensures high conversion.

Protocol: Synthesis of 9,10-Substituted Phenanthrenes

Reagents:

-

Precursor: (E/Z)-Stilbene derivative (1.0 equiv).

-

Solvent: Toluene or Benzene (Spectroscopic grade).

-

Oxidant: Iodine (

, 1.1 equiv). -

Acid Scavenger: Propylene Oxide (50 equiv). Critical: Traps the HI byproduct which otherwise degrades the product or catalyzes polymerization.

Step-by-Step Methodology:

-

Preparation: Dissolve the stilbene precursor in toluene (concentration ~0.01 M). High dilution prevents intermolecular dimerization.

-

Additives: Add Iodine and Propylene Oxide.

-

Irradiation: Place the reaction vessel in a quartz immersion well. Irradiate with a 450W Medium-Pressure Mercury Lamp through a Pyrex filter (cutoff

nm) to prevent degradation of the phenanthrene product. -

Monitoring (Self-Validating):

-

Visual: The solution will initially be dark violet (

). As the reaction proceeds, the color may lighten. -

TLC/NMR: Monitor the disappearance of the olefinic protons of the stilbene.

-

-

Workup: Wash with saturated

(to remove excess

DOT Diagram: Mallory Synthesis Workflow

Caption: The Mallory reaction pathway: Photo-isomerization followed by oxidative trapping of the dihydrophenanthrene intermediate.[1][2][3][4]

Part 4: Safety & Toxicology

Researchers must exercise extreme caution.

-

Carcinogenicity: The "bay region" of phenanthrenes can be metabolically activated by Cytochrome P450 enzymes to form diol-epoxides, which are potent DNA alkylating agents.

-

Handling: All weighing of solid phenanthrene derivatives must occur in a Class II Biosafety Cabinet or a HEPA-filtered fume hood.

-

Waste: Treat all reaction byproducts as hazardous chemical waste (P-listed equivalent).

References

-

Kovács, A., et al. (2008). Phenanthrenes from orchids: Structure and biological activity. Phytochemistry. Link

-

Mallory, F. B., & Mallory, C. W. (1984). Photocyclization of Stilbenes and Related Molecules.[1][2][4] Organic Reactions.[2][3] Link

-

Wang, Y., et al. (2019). Efficient deep blue OLEDs with extremely low efficiency roll-off based on phenanthroimidazole derivatives.[5] Dyes and Pigments. Link

-

Tóth, B., et al. (2018). Structure-activity relationship of antimicrobial phenanthrenes from Juncus species. Journal of Natural Products. Link

-

Szlapa-Kula, A., & Kula, S. (2023).[6] Progress on Phenanthroimidazole Derivatives for Light-Emitting Electrochemical Cells. Energies.[6] Link

-

Jayabharathi, J., et al. (2015). Phenanthroimidazole derivatives showing mild intramolecular charge transfer and high quantum yields.[7] New Journal of Chemistry. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. Photochemical Oxidative Cyclisation of Stilbenes and Stilbenoids—The Mallory-Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of azahelicenes through Mallory reaction of imine precursors: corannulene substrates provide an exception to the rule in oxidative photocycl ... - Chemical Science (RSC Publishing) DOI:10.1039/D0SC06730J [pubs.rsc.org]

- 4. Photocyclodehydrofluorination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Efficient deep blue OLEDs with extremely low efficiency roll-off at high brightness based on phenanthroimidazole derivatives [html.rhhz.net]

- 6. researchgate.net [researchgate.net]

- 7. Phenanthroimidazole derivatives showing mild intramolecular charge transfer and high quantum yields and their applications in OLEDs - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Biological activity of octahydrophenanthrene analogues.

Biological Activity of Octahydrophenanthrene Analogues: A Technical Guide

Executive Summary: The Scaffold at the Crossroads

The octahydrophenanthrene (OHP) scaffold represents a critical structural bridge in medicinal chemistry. Chemically, it is a partially saturated tricyclic system that effectively mimics the A, B, and C rings of the steroid nucleus.[1] This structural homology allows OHP analogues to function as potent non-steroidal ligands for nuclear receptors, most notably the Glucocorticoid Receptor (GR).[1]

Unlike their fully aromatic counterparts (phenanthrenes), which are primarily investigated for direct cytotoxicity and DNA intercalation, octahydrophenanthrene analogues offer a more nuanced pharmacological profile.[1] They are currently the focus of advanced drug discovery efforts aiming to decouple the anti-inflammatory benefits of glucocorticoids from their metabolic side effects—a concept known as Selective Glucocorticoid Receptor Agonism (SEGRA) . Furthermore, naturally occurring OHP analogues, such as abietane diterpenoids, exhibit significant antimicrobial and cytotoxic activities, providing a dual track for therapeutic development.[1]

Structural Perspective & SAR

The OHP core (1,2,3,4,4a,9,10,10a-octahydrophenanthrene) is a "privileged structure" due to its ability to orient functional groups in 3D space similar to the steroidal backbone.[1]

Key Structure-Activity Relationships (SAR)

-

2,7-Diol Substitution: Essential for high-affinity binding to the Glucocorticoid Receptor.[1] The hydroxyl groups mimic the hydrogen-bonding interactions of the C-3 ketone and C-11/C-21 hydroxyls of cortisol.[1]

-

C-4a Angular Methyl: The presence of an angular methyl group (often at C-4a) is critical for maintaining the trans-fused geometry characteristic of steroids, ensuring the molecule fits the ligand-binding domain (LBD).[1]

-

Side Chain Modifications: In synthetic analogues, replacing labile allyl/propynyl side chains with stable alkyl or aryl groups at the C-2 or C-7 positions improves metabolic stability without sacrificing receptor affinity.[1]

Therapeutic Applications

A. Dissociated Glucocorticoid Receptor Agonists (SEGRAs)

The most sophisticated application of synthetic OHP analogues is in the development of "dissociated" steroids. Standard glucocorticoids (e.g., Prednisone) cause side effects (diabetes, muscle wasting) via transactivation of genes.[1][2] OHP analogues have been engineered to favor transrepression (inhibiting inflammatory cytokines like NF-κB) while minimizing transactivation.[1]

-

Mechanism: OHP-2,7-diol analogues induce a unique conformational change in the GR Ligand Binding Domain (LBD).[1] This conformation is sufficient to recruit co-repressors (for anti-inflammatory action) but insufficient to recruit the co-activators required for metabolic gene transcription.

-

Lead Compounds: Pfizer and other groups have identified OHP-2,7-diol derivatives that show potent inhibition of IL-1 induced MMP-13 expression (anti-inflammatory marker) with significantly reduced activity in MMTV-luciferase assays (side-effect marker).[1]

B. Antimicrobial & Cytotoxic Activity (Natural Analogues)

Naturally occurring diterpenoids possessing the OHP core (e.g., Dehydroabietic acid and Ferruginol ) exhibit distinct biological activities.[1]

-

Antibacterial: These analogues are active against Gram-positive bacteria, including Methicillin-Resistant Staphylococcus aureus (MRSA).[1] The lipophilic OHP core facilitates membrane insertion, disrupting bacterial cell wall integrity.[1]

-

Cytotoxicity: Abietane-type OHP analogues induce apoptosis in cancer cell lines (e.g., HL-60, A549).[1] The mechanism often involves mitochondrial membrane depolarization and ROS generation.

Mechanistic Visualization

The following diagram illustrates the divergent signaling pathways engaged by OHP analogues compared to classical steroids.

Caption: Differential signaling of OHP analogues. Note the preferential activation of the Transrepression pathway (Green) over Transactivation (Red), minimizing side effects.[1]

Experimental Protocols

Protocol A: Synthesis of the OHP Core via Heck/Reverse Diels-Alder

Source: Adapted from Jana et al. (2021)[1]

Objective: Efficient construction of the 1,2,3,4,4a,9,10,10a-octahydrophenanthrene skeleton.

-

Reagents: Vinyl bromoaldehyde substrate, Pd(OAc)₂ (10 mol%), PPh₃ (0.5 equiv), Cs₂CO₃ (2 equiv), n-Bu₄NCl (1 equiv).[1][3]

-

Solvent: DMF (Degassed).

-

Procedure:

-

Charge a reaction vial with the vinyl bromoaldehyde and reagents under nitrogen atmosphere.

-

Add DMF and heat the mixture to 85–90°C for 8–12 hours.

-

Mechanism: The reaction proceeds via an intramolecular Heck coupling to form a bridged intermediate, followed by a Reverse Diels-Alder reaction that eliminates formaldehyde to yield the aromatized/cyclic phenanthrene core.[1]

-

Workup: Cool to RT, dilute with water, extract with ethyl acetate. Dry over Na₂SO₄ and purify via column chromatography (Hexane/EtOAc).

-

-

Validation: Confirm structure via ¹H-NMR (look for characteristic multiplet signals of the saturated ring protons at δ 1.5–2.5 ppm).

Protocol B: Glucocorticoid Receptor Transactivation Assay

Source: Robinson et al. (2009)[1]

Objective: To quantify the "dissociated" nature of the OHP analogue (Low Transactivation).

-

Cell Line: HeLa cells cotransfected with:

-

Treatment:

-

Seed cells in 96-well plates.

-

Treat with increasing concentrations of the OHP analogue (0.1 nM – 10 µM) for 24 hours.

-

Include Dexamethasone (1 µM) as a positive control (100% transactivation).[1]

-

-

Readout:

-

Lyse cells and add Luciferase substrate.

-

Measure luminescence.[1]

-

-

Data Analysis: Calculate EC₅₀. A desirable OHP candidate will show a significantly higher EC₅₀ or lower maximal efficacy (Emax) compared to Dexamethasone in this assay.[1]

Quantitative Data Summary

Table 1: Comparative Activity Profile of OHP Analogues vs. Reference Standards

| Compound Class | Specific Analogue | Target / Assay | Activity / Potency | Outcome |

| Synthetic OHP | OHP-2,7-diol deriv.[1][4][5] | GR Binding (Ki) | < 10 nM | High Affinity |

| Synthetic OHP | OHP-2,7-diol deriv.[1] | IL-1β inhibition (Transrepression) | IC₅₀: ~5-20 nM | Potent Anti-inflammatory |

| Synthetic OHP | OHP-2,7-diol deriv.[1] | MMTV-Luc (Transactivation) | Emax: < 40% | Reduced Side Effects |

| Natural OHP | Dehydroabietic Acid | S. aureus (MIC) | 12–25 µg/mL | Moderate Antibacterial |

| Natural OHP | Ferruginol | HL-60 Cells (IC₅₀) | 4.8 µM | Cytotoxic |

References

-

Robinson, R. P., et al. (2009).[1] Octahydrophenanthrene-2,7-diol Analogues as Dissociated Glucocorticoid Receptor Agonists: Discovery and Lead Exploration. Journal of Medicinal Chemistry. Link[1]

-

Jana, R., & Dewan, M. (2021).[1][3][6] Synthesis of 9,10-Dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octahydrophenanthrene by Palladium-catalyzed Heck Reactions. Engineered Science. Link

-

González, M. A. (2014).[1] Synthetic derivatives of aromatic abietane diterpenoids and their biological activities. University of Valencia. Link

-

Gainche, M., et al. (2020). Anti-Inflammatory and Cytotoxic Potential of New Phenanthrenoids from Luzula sylvatica. Molecules. Link

-

Topcu, G. (2021).[1] Biological Activity of Diterpenoids Isolated from Anatolian Lamiaceae Plants. Records of Natural Products. Link

Sources

- 1. espublisher.com [espublisher.com]

- 2. Structures and mechanism for the design of highly potent glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Octahydrophenanthrene-2,7-diol analogues as dissociated glucocorticoid receptor agonists: discovery and lead exploration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytotoxic Phenanthrene, Dihydrophenanthrene, and Dihydrostilbene Derivatives and Other Aromatic Compounds from Combretum laxum - PMC [pmc.ncbi.nlm.nih.gov]

Thermochemistry of cis-1,2,3,4,4a,9,10,10a-octahydrophenanthrene: A Technical Guide

Executive Summary

This technical guide provides a comprehensive analysis of the thermochemical properties of cis-1,2,3,4,4a,9,10,10a-octahydrophenanthrene (cis-OHP).[1][2] As a partially hydrogenated polycyclic aromatic hydrocarbon (H-PAH), cis-OHP represents a critical intermediate in advanced fuel research, specifically in the development of Liquid Organic Hydrogen Carriers (LOHCs) and high-density endothermic fuels.[1][2]

This document is structured to serve researchers requiring high-fidelity thermodynamic data and the experimental protocols necessary to validate them. It moves beyond static data lists to explain the derivation of these values through combustion and adiabatic calorimetry.

Part 1: Molecular Architecture & Stereochemical Stability[1][2]

Structural Context

Octahydrophenanthrene (

-

cis-OHP: The hydrogen atoms at the ring junction are on the same face.[1] This configuration introduces higher steric strain compared to the trans isomer, analogous to the cis-decalin system.[1]

-

Conformational Mobility: Unlike the rigid trans-isomer, cis-OHP retains significant conformational mobility, which directly influences its entropy (

) and heat capacity (

Isomerization and Stability

Thermodynamically, the trans-isomer is the stable product.[1] The cis-isomer is often the kinetic product of catalytic hydrogenation of phenanthrene.[1]

-

Formation Pathway: Phenanthrene

cis-OHP (Kinetic) -

Enthalpic Penalty: The cis-fusion typically incurs an enthalpic penalty of approximately 8–12 kJ/mol relative to the trans-form due to gauche interactions in the ring system.[1]

Figure 1: Reaction coordinate showing the kinetic access to cis-OHP and its thermodynamic relaxation to trans-OHP.[1][2]

Part 2: Thermochemical Parameters

The following values represent the standard thermodynamic properties. Note that experimental values for the cis isomer are rarer than the trans isomer; where specific experimental data is absent, high-level group additivity values (Joback/Benson methods) are provided as baselines.[1]

Standard Enthalpies and Heat Capacities

| Property | Symbol | Value (Approx.) | Unit | Notes |

| Enthalpy of Formation (Gas) | -26.0 to -43.8 | kJ/mol | Exothermic formation from elements.[1][2] | |

| Enthalpy of Combustion | -8,450 | kJ/mol | Derived from bond energies; critical for fuel density calculations.[1][2] | |

| Heat Capacity (Gas) | 250.5 | J/(mol[1][2]·K) | At 298.15 K. Increases with temperature due to vibrational modes.[1] | |

| Enthalpy of Fusion | 14.8 – 17.7 | kJ/mol | Lower than trans due to less efficient crystal packing. | |

| Boiling Point | 573 | K | Standard pressure.[1] |

Data Sources: Derived from NIST WebBook and Joback computational models [1, 2].

Phase Transition Data

The cis-isomer exhibits a significantly lower melting point than the trans-isomer, often appearing as a supercooled liquid or low-melting solid at room temperature.[1][2][3]

Part 3: Experimental Methodologies

To validate the thermochemistry of cis-OHP, two primary calorimetric techniques are required. These protocols are designed to ensure data integrity and reproducibility.[1]

Protocol A: High-Precision Combustion Calorimetry

Objective: Determine the energy of combustion (

Prerequisites:

-

Purity: Sample must be >99.9% pure, verified by GC-MS. Impurities (especially isomers) will skew results.[1]

-

Apparatus: Isoperibol Oxygen Bomb Calorimeter (e.g., Parr 6200 or equivalent).

Step-by-Step Workflow:

-

Sample Encapsulation:

-

Combustion Setup:

-

Place ampoule in the platinum crucible.

-

Attach a cotton fuse (pre-determined energy content) to the ignition wire.

-

Add 1.0 mL of deionized water to the bomb (to dissolve acid gases).

-

Pressurize with Oxygen (High Purity >99.99%) to 3.0 MPa.

-

-

Ignition & Measurement:

-

Post-Combustion Analysis (The Washburn Corrections):

-

Rinse bomb contents.[1] Titrate the washings with 0.1 N NaOH to determine nitric acid (

) formed from atmospheric -

Correction: Subtract the energy of formation of

and the fuse wire energy from the total heat release.

-

-

Calculation:

Where

Protocol B: Adiabatic Calorimetry (Heat Capacity)

Objective: Measure

-

Loading: Load cis-OHP into a gold-plated copper calorimetric vessel under Helium atmosphere.

-

Cooling: Cool to <10 K using liquid helium.

-

Heating Cycle: Apply discrete energy pulses (

). Measure the resulting temperature rise ( -

Data Derivation:

Note: Look for anomalies in the

Part 4: Visualization of Calorimetric Logic

The following diagram illustrates the logic flow for deriving the Enthalpy of Formation from raw experimental data.

Figure 2: Logic flow for converting raw calorimetric data into standard Enthalpy of Formation.[1][2]

Part 5: Applications in Drug Development & Energy

Understanding the thermochemistry of cis-OHP is not merely academic; it has direct industrial implications.

-

Liquid Organic Hydrogen Carriers (LOHCs):

-

The hydrogenation of phenanthrene to octahydrophenanthrene is exothermic. The cis isomer's lower stability compared to trans implies that dehydrogenation (releasing

) might be kinetically faster or thermodynamically distinct, affecting the efficiency of hydrogen release cycles.

-

-

Pharmacophore Scaffolds:

-

The octahydrophenanthrene backbone is structurally homologous to the morphinan skeleton (opioids). Accurate thermochemical data aids in computational docking studies by providing realistic conformational energy penalties for the cis-fused ring systems found in specific drug analogs.[1]

-

References

-

NIST Chemistry WebBook. 1,2,3,4,4a,9,10,10a-Octahydrophenanthrene (cis) Thermochemical Data.[1][2] National Institute of Standards and Technology.[5] [Link][1][2]

-

Steele, W. V., et al. (1997). High-temperature heat capacity and derived thermodynamic properties of... 1,2,3,4,4a,9,10,10a-octahydrophenanthrene.[1][2] The Journal of Chemical Thermodynamics. [Link]

-

Cheméo. Chemical Properties of 1,2,3,4,4a,9,10,10a-Octahydrophenanthrene (cis). [Link]

-

PubChem. Compound Summary: 1,2,3,4,4a,9,10,10a-Octahydrophenanthrene.[1][2][6] National Library of Medicine. [Link][1][2]

Sources

- 1. 1,2,3,4,4a,9,10,10a-Octahydrophenanthrene (cis) [webbook.nist.gov]

- 2. Phenanthrene, 1,2,3,4,4a,9,10,10a-octahydro-1,1,4a-trimethyl-7-(1-methylethyl)-, (4aS-trans)- [webbook.nist.gov]

- 3. Cis–trans isomerism - Wikipedia [en.wikipedia.org]

- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 5. cis,syn,cis-Perhydrophenanthrene [webbook.nist.gov]

- 6. 1,2,3,4,4a,9,10,10a-Octahydrophenanthrene | C14H18 | CID 519781 - PubChem [pubchem.ncbi.nlm.nih.gov]

Architecting the Plane: A Technical Guide to Polycyclic Aromatic Hydrocarbon Synthesis

Executive Summary Polycyclic Aromatic Hydrocarbons (PAHs) have transcended their historical reputation as combustion byproducts to become the "silicon of the future" in organic electronics, photovoltaics, and bio-imaging. However, the synthesis of defined PAHs—specifically large, atomically precise nanographenes—presents a unique paradox: the very structural perfection that grants them superior optoelectronic properties (planarity and rigidity) renders them thermodynamically stable but kinetically inert and notoriously insoluble.

This guide moves beyond generic textbook descriptions to provide a rigorous, field-validated framework for synthesizing PAHs. It focuses on the three dominant methodologies: Oxidative Cyclodehydrogenation (Scholl) , Photochemical Cyclization (Mallory) , and Annulative

Part 1: Strategic Framework & The Solubility Paradox

Before mixing reagents, the synthetic chemist must address the "Solubility Paradox." As benzene rings fuse,

The "Three-Pronged" Design Strategy:

-

Topology Selection: Armchair edges (stable) vs. Zigzag edges (reactive, magnetic potential).

-

Solubilization: Introduction of bulky groups (e.g., tert-butyl, triisopropylsilyl) or long alkyl chains before the final planarization step.

-

Methodology: Choosing the closure mechanism based on the precursor's sensitivity.

Visualization: The PAH Retrosynthetic Logic

Figure 1: Retrosynthetic logic flow. Note that solubility engineering must occur at the target design phase, not as an afterthought.

Part 2: The Workhorse – Oxidative Cyclodehydrogenation (Scholl Reaction)

The Scholl reaction is the most scalable method for fusing polyphenylene precursors into planar PAHs. It typically involves a Lewis acid oxidant (e.g.,

Mechanistic Insight: Radical Cation vs. Arenium Ion

The mechanism is a subject of debate, often dictating the choice of conditions:

-

Radical Cation Pathway: Initiated by Single Electron Transfer (SET). Favored by oxidants like

at lower temperatures. -

Arenium Ion Pathway: Initiated by protonation.[1] Favored at high temperatures with strong Brønsted acids.

Critical Causality: We utilize Nitromethane (

Visualization: The Scholl Mechanism (SET Pathway)

Figure 2: The Radical Cation pathway for the Scholl reaction. Note the oxidative trigger followed by electrophilic attack.

Protocol: Synthesis of Hexa-peri-hexabenzocoronene (HBC)

A standard "benchmark" synthesis converting Hexaphenylbenzene (HPB) to HBC.

Reagents:

-

Precursor: Hexaphenylbenzene (HPB) - 1.0 equiv.

-

Oxidant: Iron(III) Chloride (

) - 12.0 equiv (2 equiv per C-C bond formed). -

Solvent: Dichloromethane (DCM) / Nitromethane (

) (10:1 ratio). -

Quench: Methanol (

).

Step-by-Step Workflow:

-

Dissolution: Dissolve HPB in dry DCM under an Argon atmosphere. The precursor is non-planar and highly soluble.

-

Oxidant Prep: Dissolve anhydrous

in nitromethane. Caution: Exothermic.[2] -

Addition: Dropwise add the

solution to the HPB mixture. The solution will turn deep black/purple immediately, indicating the formation of radical cations. -

Bubbling: A stream of Argon is essential to remove the generated

gas, driving the equilibrium forward. -

Quench: After 30–60 minutes, pour the reaction mixture into cold Methanol.

-

Purification: The product (HBC) will precipitate as a yellow/orange solid. Filter and wash extensively with MeOH to remove iron salts.

-

Validation Check: If the filtrate is still green/brown, iron remains. Continue washing.

-

Part 3: Photochemical Precision – The Mallory Reaction

For systems sensitive to strong acids or oxidants (e.g., those containing heteroatoms), the Mallory photocyclization is the gold standard. It utilizes light to induce

The Role of Propylene Oxide

In the classic protocol, Iodine (

-

The Problem:

is a strong reducing agent that can reduce the intermediate dihydrophenanthrene back to the starting stilbene, or reduce double bonds. -

The Solution: Propylene Oxide is added as an acid scavenger.[3] It reacts irreversibly with

to form iodopropanols, maintaining the oxidative environment without introducing strong bases that might interfere with other functional groups [3].

Protocol: Stilbene to Phenanthrene

Reagents:

-

Precursor: cis/trans-Stilbene derivative.[4]

-

Oxidant: Iodine (

) - 1.1 equiv. -

Scavenger: Propylene Oxide - 10–20 equiv.

-

Solvent: Toluene or Cyclohexane (spectroscopic grade).

-

Light Source: Medium-pressure Hg lamp (quartz immersion well).

Step-by-Step Workflow:

-

Concentration Control: Prepare a dilute solution (~0.01 M) to prevent intermolecular [2+2] dimerization (which competes with the desired intramolecular cyclization).

-

Scavenger Addition: Add Propylene Oxide before adding Iodine.

-

Irradiation: Irradiate the solution. The trans-isomer will photo-isomerize to the cis-isomer, which then undergoes cyclization.

-

Monitoring: Monitor by UV-Vis spectroscopy. The disappearance of the stilbene absorbance and appearance of the phenanthrene "fingerprint" bands is the self-validating signal.

-

Workup: Wash with sodium thiosulfate (

) to remove excess Iodine.

Part 4: Emerging Methodology – Annulative -Extension (APEX)[5][6]

Unlike Scholl or Mallory, which require pre-assembled precursors, APEX allows for the "growth" of graphene nanoribbons directly from smaller arenes (like pyrene or phenanthrene) in a single step. This method, pioneered largely by the Itami group, targets the "K-region" (armchair edge) of PAHs [4].

Key Advantage: It bypasses the multi-step synthesis of polyphenylene precursors. Mechanism: Typically involves a Palladium-catalyzed C-H activation followed by a Diels-Alder-like insertion of an alkyne or aryne.

Visualization: APEX Logic

Figure 3: The APEX strategy allows direct growth on existing arene templates, skipping precursor synthesis.

Part 5: Comparative Data & Troubleshooting

Table 1: Methodology Selection Matrix

| Feature | Scholl Reaction | Mallory Photocyclization | APEX |

| Primary Mechanism | Oxidative Acid Catalysis | Photochemical Electrocyclization | Pd-Catalyzed C-H Activation |

| Scale | Multi-gram (Scalable) | Milligram (Dilute conditions) | Milligram to Gram |

| Key Risk | Chlorination / Rearrangement | [2+2] Dimerization | Regioselectivity |

| Tolerance | Alkyls, Aryls (Acid stable) | Esters, Halogens, Ethers | Variable |

| Solubility Req. | High (Precursor) | High (Precursor) | Moderate |

Troubleshooting Guide

-

Problem: Incomplete Cyclization (Scholl).

-

Cause: Steric hindrance or insufficient oxidant.

-

Fix: Switch oxidant to PIFA-BF3 (stronger, non-chlorinating) or increase temperature cautiously.

-

-

Problem: Chlorination (Scholl).

-

Cause: Over-reactive

. -

Fix: Increase Nitromethane ratio or switch to

.

-

-

Problem: Low Yield (Mallory).

-

Cause: Reduction by HI.

-

Fix: Ensure Propylene Oxide is fresh and in excess. Check for oxygen leaks (oxygen is actually required in catalytic

methods, but stoichiometric

-

References

-

Müllen, K., et al. (2003). "A Practical One-Pot Synthesis of Soluble Hexa-peri-hexabenzocoronene." Journal of Organic Chemistry. Link

-

Mallory, F. B., & Mallory, C. W. (1984).[5] "Photocyclization of Stilbenes and Related Molecules." Organic Reactions.[1][3][4][6][7][8][9][10] Link

- Liu, L., et al. (2008). "Optimized Synthesis of Phenanthrenes via Mallory Reaction." Journal of Organic Chemistry. (Contextualizing the Propylene Oxide improvement).

-

Ito, H., Ozaki, K., & Itami, K. (2017).[11] "Annulative

-Extension (APEX): Rapid Access to Fused Arenes, Heteroarenes, and Nanographenes." Angewandte Chemie International Edition. Link -

Segawa, Y., et al. (2019).[12] "Polycyclic Arene Synthesis by Annulative

-Extension." Journal of the American Chemical Society. Link

Sources

- 1. Scholl reaction - Wikipedia [en.wikipedia.org]

- 2. itami-lab.com [itami-lab.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Photochemical Oxidative Cyclisation of Stilbenes and Stilbenoids—The Mallory-Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. organicreactions.org [organicreactions.org]

- 6. researchgate.net [researchgate.net]

- 7. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]

- 8. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 9. Scholl reaction as a powerful tool for the synthesis of nanographenes: a systematic review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. bard.cm.utexas.edu [bard.cm.utexas.edu]

- 11. Annulative π-Extension (APEX): Rapid Access to Fused Arenes, Heteroarenes, and Nanographenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Polycyclic Arene Synthesis by Annulative π-Extension - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Selective Catalytic Hydrogenation of Phenanthrene to Octahydrophenanthrene

Abstract & Core Directive

This guide details the selective hydrogenation of Phenanthrene (PHE) to 1,2,3,4,5,6,7,8-Octahydrophenanthrene (sym-OHP).[1] Unlike standard reduction protocols that aim for total saturation, this workflow targets the thermodynamically stable symmetric octahydro- isomer, a critical intermediate for Liquid Organic Hydrogen Carriers (LOHC) and high-density aviation fuels.[1]

Key Technical Challenge: The primary difficulty lies in arresting hydrogenation at the sym-OHP stage without proceeding to perhydrophenanthrene (PHP) or stalling at the tetrahydro- intermediate.[1] This requires precise kinetic control using specific catalyst-solvent pairings.[1]

Mechanistic Insight & Reaction Network

To control selectivity, one must understand the stepwise hydrogenation pathway.[1] Phenanthrene hydrogenation does not occur all at once; it proceeds ring-by-ring.[1]

Reaction Pathway[1]

-

Step 1: Rapid hydrogenation of the central ring (9,10-position) to form 9,10-dihydrophenanthrene (DHP).[1]

-

Step 2: Isomerization/Hydrogenation to 1,2,3,4-tetrahydrophenanthrene (THP).[1]

-

Step 3 (Target): Hydrogenation of the second terminal ring to form 1,2,3,4,5,6,7,8-octahydrophenanthrene (sym-OHP) .

-

Step 4 (Over-reduction): Hydrogenation of the final central aromatic ring to form perhydrophenanthrene (PHP).[1]

Critical Insight: The central ring of sym-OHP is a tetrasubstituted benzene ring, which is significantly more stable (resonance energy) and sterically hindered than the terminal rings of the precursors.[1] This creates a "kinetic window" where the reaction slows down significantly after forming sym-OHP, allowing for high yields if the reaction is stopped at the right time.[1]

Pathway Visualization

Caption: Stepwise hydrogenation pathway. Green node indicates the target stable intermediate.[1]

Experimental Protocols

Protocol A: Noble Metal Catalysis (High Selectivity / Lab Scale)

Best for: Mechanistic studies, high purity requirements, mild conditions.[1] Catalyst: Ruthenium Nanoparticles (Ru NPs) or 5% Ru/C.[1]

Materials & Equipment

-

Reactor: 100 mL Hastelloy or Stainless Steel High-Pressure Autoclave (e.g., Parr 4590).

-

Catalyst: 5% Ru/C (reduced) or stabilized Ru nanoparticles.[1]

-

Solvent: Decalin (decahydronaphthalene) or THF (tetrahydrofuran).[1] Note: Decalin is preferred for higher temperatures.[1]

-

Substrate: Phenanthrene (>98% purity).

Step-by-Step Procedure

-

Catalyst Pre-treatment: If using commercial Ru/C, dry at 120°C for 2 hours. If using Ru NPs, prepare colloidal suspension in THF.[1]

-

Loading:

-

Purging (Critical for Safety):

-

Seal reactor.[1]

-

Pressurize with N2 to 10 bar, stir for 1 min, vent to 1 bar. Repeat 3 times to remove O2.

-

Pressurize with H2 to 10 bar, vent. Repeat 3 times.

-

-

Reaction:

-

Pressurize H2 to 40 bar (580 psi) .

-

Heat to 80°C - 100°C with stirring (1000 rpm).

-

Kinetic Control: Monitor H2 uptake. The reaction typically consumes 4 equivalents of H2.[1]

-

Time: 4–6 hours.

-

-

Termination:

-

Work-up:

Protocol B: Transition Metal Catalysis (Industrial Proxy)

Best for: Scale-up simulation, robustness, lower cost.[1] Catalyst: Ni/NiAlOx (Calcined at 650°C) or Sulfided NiMo/Al2O3.[1]

Step-by-Step Procedure

-

Activation:

-

Load Ni catalyst into a fixed-bed or slurry reactor.[1]

-

Reduce in situ: Flow H2 at 50 mL/min, ramp to 520°C (3°C/min), hold 5h. Cool to reaction temp.

-

-

Conditions:

-

Execution:

Analytical Validation (Self-Validating System)

To ensure the protocol worked, you must distinguish the target (sym-OHP) from the asymmetric isomer (asym-OHP) and the fully saturated product (PHP).

NMR Spectroscopy (The Gold Standard)

Target: 1,2,3,4,5,6,7,8-Octahydrophenanthrene (sym-OHP).[1] Symmetry: The molecule has C2v symmetry.[1] The central ring is aromatic; outer rings are saturated.[1]

| Nucleus | Signal Region | Multiplicity | Integration | Structural Assignment |

| 1H NMR | 6.85 ppm | Singlet (s) | 2H | Aromatic H-9, H-10 (Key Identifier) |

| 1H NMR | 2.60 – 2.80 ppm | Multiplet | 8H | Benzylic protons (C1, C4, C5, C8) |

| 1H NMR | 1.70 – 1.90 ppm | Multiplet | 8H | Homoallylic protons (C2, C3, C6, C7) |

| 13C NMR | ~134 ppm | - | - | Quaternary aromatic carbons (C4a, C4b, C8a, C8b) |

| 13C NMR | ~126 ppm | - | - | Unsubstituted aromatic carbons (C9, C10) |

Differentiation Logic:

-

sym-OHP: Shows a Singlet (or tight doublet depending on resolution) in the aromatic region integrating to 2 protons .[1]

-

asym-OHP: One outer ring is aromatic.[1][3] Shows a Multiplet in the aromatic region integrating to 4 protons .[1]

-

PHP: No signals > 5.0 ppm (Silent aromatic region).

GC-MS Analysis[1]

-

Column: HP-5 or DB-5MS (Non-polar).[1]

-

Elution Order: DHP < THP < sym-OHP < PHP.

-

Mass Spectrum (sym-OHP):

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Catalyst poisoning (S, N impurities) or low H2 mass transfer.[1] | Use high-purity Phenanthrene (>98%).[1] Increase stirring speed (>1000 rpm) to eliminate gas-liquid diffusion limits. |

| Over-hydrogenation (PHP formed) | Temperature too high or reaction time too long.[1] | Reduce Temp by 10°C. Stop reaction immediately upon H2 uptake plateau (approx 4 eq). |

| Isomer Mix (High asym-OHP) | Acidic support sites causing skeletal isomerization.[1] | Use neutral supports (Carbon) instead of acidic Zeolites or Alumina.[1] |

References

-

Mechanistic Pathways: Kinetics of Phenanthrene Hydrogenation System over CoMo/Al2O3 Catalyst. Industrial & Engineering Chemistry Research.[1] Link

-

Ru Nanoparticle Protocol: Selective Catalytic Hydrogenation of Polycyclic Aromatic Hydrocarbons Promoted by Ruthenium Nanoparticles. Royal Society of Chemistry.[1] Link

-

Ni-Based Catalysts: Synthesis of Ni/NiAlOx Catalysts for Hydrogenation Saturation of Phenanthrene. Frontiers in Chemistry.[1] Link

-

Thermodynamic Data: Thermodynamic properties of aqueous phenanthrene and isomers. Geochimica et Cosmochimica Acta.[1] Link

-

Spectral Data: 1,2,3,4,5,6,7,8-Octahydrophenanthrene Spectral Data. NIST Chemistry WebBook.[1][4] Link

Sources

Gas chromatography-mass spectrometry for octahydrophenanthrene analysis.

Application Note & Standard Operating Procedure (SOP)

Abstract

This detailed application note provides a validated protocol for the separation, identification, and quantification of 1,2,3,4,5,6,7,8-octahydrophenanthrene (OHP) using Gas Chromatography-Mass Spectrometry (GC-MS). OHP is a critical marker in two distinct fields: it serves as a measure of deep hydrogenation efficiency in petrochemical hydrocracking processes and acts as a stable intermediate in the environmental degradation of polycyclic aromatic hydrocarbons (PAHs). This guide addresses the specific challenges of analyzing partially saturated PAHs, including isomer resolution and matrix interference, utilizing a 5% phenyl-methylpolysiloxane stationary phase and Electron Ionization (EI).

Introduction & Chemical Context

Octahydrophenanthrene (

Why Monitor OHP?

-

Hydrotreatment Efficiency: In diesel and jet fuel production, the conversion of phenanthrene to OHP correlates with the reduction of particulate emissions and improved cetane numbers.

-

Environmental Forensics: OHP accumulation in soil samples often indicates "stalled" bioremediation where microbial pathways can attack outer rings but struggle with the central aromatic core.

Chemical Structure & Properties

| Property | Data |

| IUPAC Name | 1,2,3,4,5,6,7,8-Octahydrophenanthrene |

| CAS Number | 5325-97-3 |

| Molecular Weight | 186.29 g/mol |

| Boiling Point | ~295°C (Predicted) |

| Key MS Ions (EI) | 186 ( |

Experimental Workflow Visualization

The following diagram outlines the critical path from sample collection to data validation.

Figure 1: Analytical workflow for OHP determination ensuring quantitative accuracy via Internal Standard (IS) calibration.

Detailed Protocol: Sample Preparation

Note: This protocol is adapted from EPA Method 8270E principles but optimized for hydrogenated PAH derivatives.

4.1 Reagents and Standards

-

Solvent A: Dichloromethane (DCM), HPLC Grade.

-

Solvent B: n-Hexane, HPLC Grade.

-

Internal Standard (IS): Phenanthrene-d10 (100 µg/mL in DCM). Rationale: Deuterated phenanthrene mimics the extraction behavior of OHP without mass spectral interference.

-

Calibration Standard: 1,2,3,4,5,6,7,8-Octahydrophenanthrene (98%+ purity).

4.2 Extraction (Solid Matrix/Sediment)

-

Weighing: Accurately weigh 10.0 g of homogenized sample into a 40 mL amber vial.

-

Drying: Add 5 g of anhydrous Sodium Sulfate (

) to bind moisture. Mix until free-flowing. -

Spiking: Add 50 µL of Internal Standard solution directly onto the matrix. Allow to equilibrate for 15 minutes.

-

Extraction: Add 20 mL of 1:1 DCM:Hexane.

-

Agitation: Sonicate for 20 minutes at ambient temperature (< 30°C to prevent volatile loss).

-

Clarification: Centrifuge at 3000 rpm for 5 minutes. Decant the supernatant.

-

Concentration: Evaporate extract to exactly 1.0 mL using a gentle Nitrogen stream (TurboVap or equivalent). Do not evaporate to dryness.

Instrumental Method (GC-MS)

This method utilizes a standard split/splitless injection with a low-polarity column to separate OHP from its parent phenanthrene and other isomers.

5.1 Gas Chromatograph Parameters

| Parameter | Setting | Rationale |

| Column | DB-5ms or HP-5ms UI (30m x 0.25mm x 0.25µm) | 5% Phenyl phase provides optimal selectivity for aromatic/aliphatic hybrids. |

| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Maintains resolution during temperature ramping. |

| Inlet Temp | 280°C | Ensures rapid volatilization of high-boiling PAHs. |

| Injection Mode | Splitless (Purge flow 50 mL/min @ 1.0 min) | Maximizes sensitivity for trace analysis. |

| Oven Program | Initial: 60°C (hold 1 min)Ramp 1: 20°C/min to 200°CRamp 2: 5°C/min to 300°C (hold 5 min) | Fast initial ramp clears solvent; slow secondary ramp resolves OHP from phenanthrene. |

5.2 Mass Spectrometer Parameters (Agilent 5977/Thermo ISQ style)

-

Source Temp: 230°C (Inert Source recommended).

-

Ionization: Electron Impact (EI) @ 70 eV.[4]

-

Acquisition Mode: SIM/Scan (Synchronous).

-

Scan Range: 50–350 amu (for unknown screening).

-

SIM Group: See Table below.

-

5.3 SIM Acquisition Table

| Compound | Target Ion ( | Qualifier 1 | Qualifier 2 | Ret. Time (Approx)* |

| Phenanthrene-d10 (IS) | 188.0 | 189.0 | 160.0 | 12.5 min |

| Octahydrophenanthrene | 186.0 | 158.0 | 143.0 | 11.8 min |

| Phenanthrene | 178.0 | 176.0 | 152.0 | 12.6 min |

Note: OHP elutes before Phenanthrene due to the saturation of the outer rings disrupting the planar pi-stacking interactions with the stationary phase, despite the higher molecular weight.

Data Analysis & Interpretation

6.1 Identification Criteria

A positive identification requires:

-

Retention Time: Peak must elute at Relative Retention Time (RRT) of 0.93-0.95 relative to Phenanthrene-d10.

-

Ion Ratios: The ratio of

158 to 186 must be within ±20% of the authentic standard. -

Signal-to-Noise: Quantifier ion (

186) must have S/N > 10:1.

6.2 Hydrogenation Pathway Logic

Understanding the formation of OHP is crucial for interpreting hydrocracking data. The following diagram illustrates the stepwise saturation.

Figure 2: Stepwise hydrogenation pathway. OHP (Green) is often the target endpoint in mild hydrotreating.

Troubleshooting & Quality Assurance

| Issue | Probable Cause | Corrective Action |

| Peak Tailing (OHP) | Active sites in liner/column. | Replace inlet liner with ultra-inert wool; trim column 10cm. |

| Low Response (m/z 186) | Source contamination. | Clean ion source; verify tune using PFTBA (Target 69/219/502). |

| Co-elution | Matrix interference (Alkanes). | Use SIM mode exclusively; perform Silica Gel cleanup to remove aliphatic hydrocarbons if necessary. |

| Isomer Shifts | Asymmetric isomer presence. | If a peak appears ~0.2 min after symmetric OHP with similar spectra, report as "Asymmetric-OHP" (1,2,3,4,4a,9,10,10a-octahydro). |

References

-

NIST Mass Spectrometry Data Center. "Phenanthrene, 1,2,3,4,5,6,7,8-octahydro- Mass Spectrum." NIST Chemistry WebBook, SRD 69. Accessed October 2023. [Link]

-

U.S. Environmental Protection Agency. "Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS)."[5][6][7][8] SW-846, June 2018. [Link][6]

-

Shimadzu Application News. "Analysis of Polycyclic Aromatic Hydrocarbons Using GC-MS." Shimadzu Corporation. [Link][3]

Sources

- 1. Phenanthrene, 1,2,3,4,5,6,7,8-octahydro- [webbook.nist.gov]

- 2. Phenanthrene, 1,2,3,4,5,6,7,8-octahydro- [webbook.nist.gov]

- 3. shimadzu.com [shimadzu.com]

- 4. gcms.cz [gcms.cz]

- 5. epa.gov [epa.gov]

- 6. epa.gov [epa.gov]

- 7. contitesting.com [contitesting.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

The Asymmetric Octahydrophenanthrene Core: A Cornerstone in Complex Molecule Synthesis

The as-octahydrophenanthrene nucleus, a tricyclic hydrocarbon framework, represents a pivotal structural motif in the landscape of organic chemistry. Its prevalence in a vast array of biologically active natural products, including steroids, alkaloids, and terpenoids, has cemented its status as a critical target for synthetic chemists. This guide provides an in-depth exploration of the synthetic utility of as-octahydrophenanthrene, offering detailed application notes and protocols for researchers, scientists, and professionals in drug development. We will delve into the strategic construction of this core and its elaboration into complex molecular architectures, underscoring the causality behind experimental choices and providing robust, validated protocols.

I. Strategic Importance in Natural Product Synthesis

The rigid, three-dimensional topology of the as-octahydrophenanthrene skeleton provides an ideal scaffold for the stereocontrolled installation of functional groups, making it a favored building block in the total synthesis of intricate natural products. Its synthetic versatility allows for the construction of molecules with significant therapeutic potential.

A. Gateway to Steroids

The hydrogenated cyclopentanophenanthrene skeleton is the defining structural feature of steroids.[1] The synthesis of this tetracyclic system often relies on the initial construction of a functionalized octahydrophenanthrene core. Methodologies like the Robinson annulation have proven instrumental in building the fused ring system characteristic of steroids.[2][3]

B. Framework for Morphine Alkaloids

The total synthesis of morphine and related alkaloids, a landmark achievement in organic chemistry, frequently employs a strategy centered around the construction of a hydrophenanthrene intermediate.[4][5][6] This approach allows for the stereoselective formation of the multiple chiral centers present in these complex molecules.

C. Core of Phenanthroindolizidine Alkaloids

Phenanthroindolizidine alkaloids, known for their potent anticancer activities, feature a phenanthrene ring fused to an indolizidine system.[1][7][8] The synthesis of these compounds often involves the initial preparation of a substituted phenanthrene or its partially saturated analogue, which is then elaborated to the final pentacyclic structure.

II. Key Synthetic Methodologies for As-Octahydrophenanthrene Construction

The efficient construction of the as-octahydrophenanthrene core is a critical first step in its application. Several powerful synthetic methods have been developed for this purpose.

A. The Robinson Annulation

The Robinson annulation is a classic and highly effective method for the formation of a six-membered ring, making it ideal for constructing the cyclohexene ring of the octahydrophenanthrene system.[2][3][9] This reaction sequence involves a Michael addition followed by an intramolecular aldol condensation.[10]

Conceptual Workflow of the Robinson Annulation:

Caption: Robinson Annulation Workflow.

B. Palladium-Catalyzed Heck Reaction

The Heck reaction provides a powerful tool for the formation of carbon-carbon bonds and can be employed to construct the phenanthrene core through intramolecular cyclization.[11][12][13] This palladium-catalyzed reaction involves the coupling of an aryl or vinyl halide with an alkene.[14][15]

Catalytic Cycle of the Heck Reaction:

Caption: Heck Reaction Catalytic Cycle.

III. Application in Total Synthesis: Protocols and Insights

The true power of the as-octahydrophenanthrene core is demonstrated in its application to the total synthesis of complex natural products. The following sections provide detailed protocols for key transformations, derived from seminal works in the field.

A. Synthesis of Phenanthroindolizidine Alkaloids

The total synthesis of phenanthroindolizidine alkaloids such as (±)-antofine and (±)-deoxypergularinine highlights the strategic use of a substituted phenanthrene precursor.[7]

Protocol 1: Preparation of Stilbene Acids (Precursors to Phenanthrenes) [7]

| Reagent/Solvent | Molecular Weight | Amount | Moles |

| Homoveratric acid | 196.18 g/mol | 2.78 g | 20 mmol |

| p-Anisaldehyde | 136.15 g/mol | 3.96 g | 20 mmol |

| Acetic anhydride | 102.09 g/mol | 5.7 mL | - |

| Triethylamine | 101.19 g/mol | 2.1 mL | - |

Procedure:

-

A solution of homoveratric acid (2.78 g, 20 mmol), p-anisaldehyde (3.96 g, 20 mmol), acetic anhydride (5.7 mL), and triethylamine (2.1 mL) is refluxed with stirring under an inert atmosphere (e.g., Argon) for 10 hours.

-

The resulting solution is cooled to room temperature.

-

A 10% aqueous solution of potassium carbonate (100 mL) is added, and the mixture is stirred at 60 °C for 2 hours.

-

The reaction mixture is cooled to room temperature and neutralized with concentrated hydrochloric acid to a pH of approximately 4.

-

The resulting precipitate is collected by filtration, washed with water, and dried to afford the stilbene acid product.

Expert Insight: The Perkin-like condensation in this step efficiently constructs the stilbene backbone, which is poised for subsequent cyclization to the phenanthrene core. The basic workup with potassium carbonate is crucial for the hydrolysis of any mixed anhydrides formed during the reaction.

Protocol 2: Preparation of Phenanthrene Acryloyl Azides [7]

| Reagent/Solvent | Molecular Weight | Amount | Moles |

| Phenanthrene acrylic acid | - | 5 mmol | 5 mmol |

| Oxalyl chloride | 126.93 g/mol | 1.27 g | 10 mmol |

| Toluene | - | 70 mL | - |

| Sodium azide | 65.01 g/mol | 0.98 g | 15 mmol |

| Acetone (dry) | - | 60 mL | - |

Procedure:

-

A mixture of the phenanthrene acrylic acid (5 mmol) and oxalyl chloride (1.27 g, 10 mmol) in toluene (70 mL) is heated at 80 °C for 5 hours.

-

After cooling, the reaction mixture is concentrated under reduced pressure to yield the acyl chloride.

-

The crude acyl chloride is immediately added to a suspension of sodium azide (0.98 g, 15 mmol) in dry acetone (60 mL) in an ice bath.

-

The reaction mixture is stirred for 2 hours at room temperature and then filtered.

-

The filtrate is concentrated to give the phenanthrene acryloyl azide.

Trustworthiness Note: The intermediate acyl chloride is moisture-sensitive and should be used immediately without purification. The use of an excess of sodium azide ensures complete conversion to the azide.

B. The Hydrophenanthrene Route to Morphine Alkaloids

The synthesis of enantiomerically pure morphine alkaloids often proceeds through a hydrophenanthrene intermediate, which establishes the core carbocyclic framework of the target molecule.[4][5]

Synthetic Strategy Overview:

Caption: Hydrophenanthrene Route to Morphine.

While specific, detailed protocols for every step in a multi-step total synthesis are beyond the scope of this guide, the key transformations highlight the strategic importance of the hydrophenanthrene core. The initial resolution of a phenanthrenone intermediate allows for an enantioselective synthesis.[4] Subsequent steps, such as the cuprate conjugate addition, are crucial for installing key stereocenters.[5]

IV. Conclusion and Future Outlook

The as-octahydrophenanthrene core continues to be a central theme in the synthesis of complex and biologically important molecules. The development of new and more efficient methods for its construction, as well as novel strategies for its elaboration, remains an active area of research. The protocols and insights provided in this guide serve as a testament to the enduring power of this versatile synthetic building block and aim to empower researchers in their pursuit of innovative solutions in organic chemistry and drug discovery.

V. References

-

Trauner, D., Bats, J. W., Werner, A., & Mulzer, J. (1998). Synthesis of Enantiomerically Pure Morphine Alkaloids: The Hydrophenanthrene Route. The Journal of Organic Chemistry, 63(17), 5908–5918. [Link]

-

Chuang, C.-P., Wang, S.-F., & Wu, P.-L. (2002). Total synthesis of phenanthroindolizidine alkaloids (±)-antofine, (±)-deoxypergularinine, and their dehydro congeners and evaluation of their cytotoxic activity. Bioorganic & Medicinal Chemistry, 10(11), 3533–3540. [Link]

-

Chemistry LibreTexts. (2021, July 31). 30.4: Steroids. [Link]

-

Mulzer, J., Bats, J. W., Trauner, D., & Werner, A. (1998). Synthesis of Enantiomerically Pure Morphine Alkaloids: The Hydrophenanthrene Route. The Journal of Organic Chemistry, 63(17), 5908-5918. [Link]

-

Li, W., et al. (2016). Total Synthesis of Phenanthroindolizidine Alkaloids by Combining Iodoaminocyclization with Free Radical Cyclization. The Journal of Organic Chemistry, 81(15), 6444–6453. [Link]

-

Wikipedia. (2023). Total synthesis of morphine and related alkaloids. [Link]

-

Jana, R., Dewan, M., & Roymahapatra, G. (2021). Synthesis of 9, 10-Dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro Phenanthrene by Palladium-catalyzed Heck Reactions. ES Materials & Manufacturing, 14, 51-58. [Link]

-

Master Organic Chemistry. (2018, December 10). The Robinson Annulation. [Link]

-